molecular formula C24H18Br2N2O3 B11654470 N-(2,4-dibromophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

N-(2,4-dibromophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11654470
M. Wt: 542.2 g/mol
InChI Key: YRABXYLPHRPXHZ-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.

    Methoxylation: The methoxy groups on the phenyl ring can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative of the quinoline with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of bromine and methoxy groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    Quinine: A natural alkaloid used to treat malaria.

Uniqueness

N-(2,4-dibromophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the phenyl rings and the presence of the carboxamide group, which may confer distinct biological properties and reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C24H18Br2N2O3

Molecular Weight

542.2 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18Br2N2O3/c1-30-22-10-7-14(11-23(22)31-2)21-13-17(16-5-3-4-6-19(16)27-21)24(29)28-20-9-8-15(25)12-18(20)26/h3-13H,1-2H3,(H,28,29)

InChI Key

YRABXYLPHRPXHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)Br)Br)OC

Origin of Product

United States

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